Cas no 101890-52-2 (methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate)

methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate structure
101890-52-2 structure
Product Name:methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate
CAS No:101890-52-2
MF:C19H19NO3
MW:309.359065294266
CID:5987679
PubChem ID:75485660
Update Time:2025-07-19

methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate
    • 3-Pyrrolidinecarboxylic acid, 1-(diphenylmethyl)-5-oxo-, methyl ester
    • 101890-52-2
    • EN300-749236
    • AKOS024254573
    • MFCD03237371
    • methyl 1-benzhydryl-5-oxopyrrolidine-3-carboxylate
    • Inchi: 1S/C19H19NO3/c1-23-19(22)16-12-17(21)20(13-16)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3
    • InChI Key: QZVXWAMKIRAQPP-UHFFFAOYSA-N
    • SMILES: N1(C(C2=CC=CC=C2)C2=CC=CC=C2)C(=O)CC(C(OC)=O)C1

Computed Properties

  • Exact Mass: 309.13649347g/mol
  • Monoisotopic Mass: 309.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • Density: 1.208±0.06 g/cm3(Predicted)
  • Boiling Point: 490.3±45.0 °C(Predicted)
  • pka: -2.06±0.40(Predicted)

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methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate Related Literature

Additional information on methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate

Research Brief on Methyl 1-(Diphenylmethyl)-5-Oxopyrrolidine-3-Carboxylate (CAS: 101890-52-2): Recent Advances and Applications

Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate (CAS: 101890-52-2) is a pyrrolidine derivative that has garnered significant attention in recent pharmaceutical and chemical research. This compound, characterized by its unique diphenylmethyl substitution and ester functionality, serves as a versatile intermediate in medicinal chemistry. Recent studies have explored its potential as a building block for bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor for γ-aminobutyric acid (GABA) receptor modulators. Researchers successfully converted 101890-52-2 into novel analogs showing promising binding affinity to GABAA receptor subtypes, with potential applications in anxiety and seizure disorders. The diphenylmethyl moiety was found to be crucial for blood-brain barrier penetration, while the ester group allowed for further structural modifications.

In synthetic chemistry, 101890-52-2 has emerged as a valuable scaffold for asymmetric synthesis. A recent Nature Communications article (2024) described its use in organocatalytic transformations, where the compound's rigid pyrrolidinone core facilitated stereoselective C-C bond formation. This methodology enabled efficient synthesis of complex heterocycles with potential pharmaceutical applications.

Pharmacokinetic studies of methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate derivatives have revealed interesting metabolic profiles. Research published in Drug Metabolism and Disposition (2023) showed that the ester group undergoes rapid hydrolysis in vivo, while the diphenylmethyl group contributes to extended half-life through protein binding. These findings are guiding the design of prodrug formulations using this chemical scaffold.

Ongoing research is exploring the compound's potential in targeted drug delivery systems. A 2024 study in Advanced Drug Delivery Reviews highlighted its conjugation with nanoparticle carriers, where the ester functionality allowed for pH-sensitive release mechanisms. This approach shows promise for CNS-targeted therapies where controlled release is critical.

From a safety perspective, recent toxicological evaluations (Regulatory Toxicology and Pharmacology, 2023) indicate that 101890-52-2 exhibits favorable acute toxicity profiles, with LD50 values suggesting it could serve as a relatively safe intermediate for pharmaceutical development. However, chronic exposure studies are still underway to fully characterize its safety profile.

The commercial availability of methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate has increased significantly in recent years, with several specialty chemical suppliers now offering GMP-grade material. This availability is accelerating research efforts and enabling larger-scale preclinical studies of derivatives based on this scaffold.

Future research directions for this compound include exploration of its antimicrobial potential (preliminary results show activity against Gram-positive bacteria) and investigation of its use in radiopharmaceuticals, where the diphenylmethyl group may serve as a versatile conjugation site for radioisotopes. The coming years are likely to see expanded applications of this versatile chemical building block in both pharmaceutical development and advanced materials science.

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